molecular formula C22H24N2O8 B14788837 (6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

(6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

Cat. No.: B14788837
M. Wt: 444.4 g/mol
InChI Key: NWXMGUDVXFXRIG-IFRPXPRWSA-N
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Description

The compound “(6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide” is a complex organic molecule with multiple functional groups, including hydroxyl, dimethylamino, and carboxamide groups. Compounds with such intricate structures often exhibit significant biological activity and are of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the core tetracene structure: This might involve cyclization reactions starting from simpler aromatic precursors.

    Introduction of functional groups: Hydroxyl groups can be introduced via hydroxylation reactions, while the dimethylamino group might be added through nucleophilic substitution.

    Final modifications: The carboxamide group can be introduced through amidation reactions.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

The compound’s complex structure and functional groups make it valuable in various fields:

    Chemistry: Studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug or drug precursor.

    Industry: Applications in materials science, such as the development of new polymers or dyes.

Mechanism of Action

The mechanism by which the compound exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Tetracycline: An antibiotic with a similar tetracene core structure.

    Doxorubicin: An anticancer drug with a related anthracycline structure.

Uniqueness

The unique combination of functional groups in “(6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide” may confer distinct biological activities and chemical reactivity compared to these similar compounds.

Properties

Molecular Formula

C22H24N2O8

Molecular Weight

444.4 g/mol

IUPAC Name

(6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

InChI

InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9?,10?,15?,21-,22+/m1/s1

InChI Key

NWXMGUDVXFXRIG-IFRPXPRWSA-N

Isomeric SMILES

C[C@@]1(C2CC3C(C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O

Origin of Product

United States

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